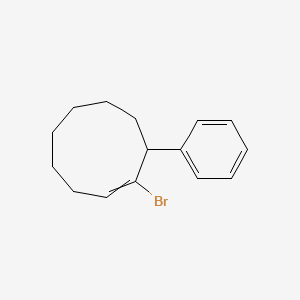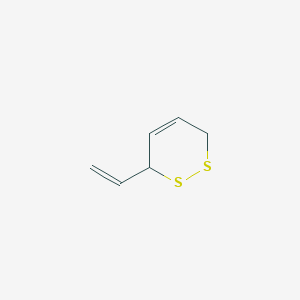![molecular formula C8H10ClF9Si B14527352 Silane, chlorodimethyl[4,4,4-trifluoro-3,3-bis(trifluoromethyl)butyl]- CAS No. 62281-42-9](/img/structure/B14527352.png)
Silane, chlorodimethyl[4,4,4-trifluoro-3,3-bis(trifluoromethyl)butyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, chlorodimethyl[4,4,4-trifluoro-3,3-bis(trifluoromethyl)butyl]- is a specialized organosilicon compound. It is characterized by the presence of both silicon and fluorine atoms, which impart unique chemical properties. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silane, chlorodimethyl[4,4,4-trifluoro-3,3-bis(trifluoromethyl)butyl]- typically involves the reaction of chlorodimethylsilane with a fluorinated organic compound. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in the synthesis include chlorodimethylsilane and fluorinated alkanes, with catalysts such as palladium or platinum to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to maximize yield and minimize by-products. The final product is purified through distillation or chromatography to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Silane, chlorodimethyl[4,4,4-trifluoro-3,3-bis(trifluoromethyl)butyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The silicon atom can be oxidized or reduced, altering the compound’s reactivity and stability.
Addition Reactions: The compound can participate in addition reactions with unsaturated organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various organosilicon compounds with different functional groups, which can be used in further chemical synthesis or industrial applications.
Scientific Research Applications
Silane, chlorodimethyl[4,4,4-trifluoro-3,3-bis(trifluoromethyl)butyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce silicon and fluorine atoms into organic molecules.
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of silane, chlorodimethyl[4,4,4-trifluoro-3,3-bis(trifluoromethyl)butyl]- involves its interaction with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen atoms, allowing the compound to modify the structure and function of organic molecules. The fluorine atoms enhance the compound’s reactivity and stability, making it useful in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyltrimethylsilane: Another organosilicon compound with similar reactivity but different structural properties.
Chlorodimethylsilane: A simpler compound with fewer fluorine atoms, used in similar applications but with different reactivity.
Uniqueness
Silane, chlorodimethyl[4,4,4-trifluoro-3,3-bis(trifluoromethyl)butyl]- is unique due to the presence of multiple fluorine atoms, which enhance its chemical stability and reactivity. This makes it particularly useful in applications requiring high-performance materials with specific chemical properties.
Properties
CAS No. |
62281-42-9 |
|---|---|
Molecular Formula |
C8H10ClF9Si |
Molecular Weight |
340.69 g/mol |
IUPAC Name |
chloro-dimethyl-[4,4,4-trifluoro-3,3-bis(trifluoromethyl)butyl]silane |
InChI |
InChI=1S/C8H10ClF9Si/c1-19(2,9)4-3-5(6(10,11)12,7(13,14)15)8(16,17)18/h3-4H2,1-2H3 |
InChI Key |
DRFVGYLWHXJIAP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-6-methoxyphenol](/img/structure/B14527282.png)








![1-[Dibromo(2-bromoethyl)-lambda~4~-selanyl]-4-methylbenzene](/img/structure/B14527362.png)


